molecular formula C23H27N5O4S2 B2605618 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 422533-30-0

2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

カタログ番号 B2605618
CAS番号: 422533-30-0
分子量: 501.62
InChIキー: USZNBXYLNBUEFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C23H27N5O4S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which are structurally similar to the compound , have been researched for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including analogs like N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown potential in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models, suggesting a therapeutic potential in cancer treatment (Shukla et al., 2012).

Dual EGFR/HER2 Inhibitors

Research has been conducted on derivatives of benzo[g]quinazolin benzenesulfonamide, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their cytotoxic activity against the A549 lung cancer cell line and their inhibitory effects on EGFR tyrosine kinase enzyme. The studies have shown that these compounds exhibit potent activity and can serve as dual inhibitors for EGFR/HER2 enzymes, comparable to existing drugs like erlotinib. This research highlights the potential of these compounds in cancer therapy, particularly in targeting lung cancer (Alsaid et al., 2017).

Antimicrobial Agents

Compounds structurally similar to the one have been explored for their antimicrobial properties. For instance, derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been synthesized and screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These studies have revealed a range of biological activities for these compounds, suggesting their potential use in treating various microbial infections (MahyavanshiJyotindra et al., 2011).

Anticancer Activity

Research into N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, compounds related to the one , has shown promising results in anticancer activity. These compounds have been synthesized and evaluated for their in vitro anticancer and antibacterial activities, with some showing selective influence on non-small cell lung and CNS cancer cell lines. This indicates the potential of these compounds in targeted cancer therapy (Berest et al., 2011).

Antimalarial and Antiviral Applications

Studies have been conducted on sulfonamide derivatives similar to the compound , exploring their antimalarial activity and potential use as COVID-19 drugs. These studies have involved in vitro antimalarial activity characterization, ADMET properties analysis, and molecular docking studies. The results indicate that these compounds could be effective in treating malaria and potentially useful in the context of COVID-19 treatment (Fahim & Ismael, 2021).

特性

IUPAC Name

2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4S2/c24-34(30,31)18-9-7-16(8-10-18)11-12-25-21(29)15-33-23-27-20-6-2-1-5-19(20)22(28-23)26-14-17-4-3-13-32-17/h1-2,5-10,17H,3-4,11-15H2,(H,25,29)(H2,24,30,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZNBXYLNBUEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。